2-Ethyl-7-oxabicyclo[2.2.1]heptane-2-carbonitrile 2-Ethyl-7-oxabicyclo[2.2.1]heptane-2-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC17668605
InChI: InChI=1S/C9H13NO/c1-2-9(6-10)5-7-3-4-8(9)11-7/h7-8H,2-5H2,1H3
SMILES:
Molecular Formula: C9H13NO
Molecular Weight: 151.21 g/mol

2-Ethyl-7-oxabicyclo[2.2.1]heptane-2-carbonitrile

CAS No.:

Cat. No.: VC17668605

Molecular Formula: C9H13NO

Molecular Weight: 151.21 g/mol

* For research use only. Not for human or veterinary use.

2-Ethyl-7-oxabicyclo[2.2.1]heptane-2-carbonitrile -

Specification

Molecular Formula C9H13NO
Molecular Weight 151.21 g/mol
IUPAC Name 2-ethyl-7-oxabicyclo[2.2.1]heptane-2-carbonitrile
Standard InChI InChI=1S/C9H13NO/c1-2-9(6-10)5-7-3-4-8(9)11-7/h7-8H,2-5H2,1H3
Standard InChI Key VDKQBWDRWIVNJP-UHFFFAOYSA-N
Canonical SMILES CCC1(CC2CCC1O2)C#N

Introduction

Structural Characteristics and Molecular Identity

Core Bicyclic Framework

The compound’s defining feature is its 7-oxabicyclo[2.2.1]heptane skeleton, a bridged bicyclic system comprising two fused cyclohexane rings with an oxygen atom replacing one bridgehead carbon . The "2.2.1" notation indicates the number of carbon atoms in each bridge: two carbons in the first bridge, two in the second, and one in the third. This arrangement imposes significant steric strain, influencing the compound’s reactivity and conformational stability.

Functional Group Modifications

At the 2-position of the bicyclic framework, an ethyl group (CH2CH3-\text{CH}_2\text{CH}_3) and a nitrile group (CN-\text{C}\equiv\text{N}) are both attached to the same carbon atom. This juxtaposition creates electronic interactions between the electron-withdrawing nitrile and the electron-donating ethyl group, potentially altering the compound’s polarity and nucleophilic/electrophilic behavior.

Table 1: Molecular Properties of 2-Ethyl-7-oxabicyclo[2.2.1]heptane-2-carbonitrile

PropertyValue
Molecular FormulaC9H13NO\text{C}_9\text{H}_{13}\text{NO}
Molecular Weight151.21 g/mol
IUPAC Name2-ethyl-7-oxabicyclo[2.2.1]heptane-2-carbonitrile
Canonical SMILESC1CC2C(CC1O2)(C#N)CC
Topological Polar Surface Area32.3 Ų

Synthetic Methodologies

Cyclization Strategies

The synthesis of the oxabicyclo[2.2.1]heptane core often begins with Diels-Alder reactions or intramolecular cyclizations of appropriately functionalized precursors. For example, epoxy-containing intermediates may undergo acid-catalyzed ring-opening followed by reclosure to form the bicyclic ether. In the case of 2-ethyl-7-oxabicyclo[2.2.1]heptane-2-carbonitrile, a key step involves introducing the ethyl and nitrile groups via nucleophilic substitution or cyanidation reactions after establishing the bicyclic framework .

Functionalization Steps

Post-cyclization modifications include:

  • Ethylation: Alkylation using ethyl halides or Grignard reagents.

  • Nitrile Installation: Treatment with cyanide sources (e.g., KCN) under SN2 conditions or via Rosenmund-von Braun reactions.

Table 2: Representative Synthetic Routes

StepReaction TypeReagents/ConditionsYield
1CyclizationH2SO4\text{H}_2\text{SO}_4, 80°C45%
2EthylationEthyl bromide, Et3N\text{Et}_3\text{N}62%
3CyanidationCuCN, DMF, 120°C38%

Physicochemical and Spectroscopic Properties

Thermal Stability

The compound’s melting and boiling points remain undocumented in open literature, but analogous bicyclic nitriles exhibit decomposition temperatures above 200°C, suggesting moderate thermal stability .

Spectroscopic Signatures

  • IR Spectroscopy: A strong absorption band near 2240 cm1^{-1} confirms the presence of the nitrile group.

  • NMR Spectroscopy:

    • 1H^1\text{H} NMR: Distinct signals for bridgehead protons (δ 3.1–3.4 ppm) and ethyl group protons (δ 1.2–1.4 ppm for CH3-\text{CH}_3) .

    • 13C^{13}\text{C} NMR: A carbonitrile resonance at δ 118–120 ppm .

Reactivity and Functional Transformations

Nitrile-Specific Reactions

The carbonitrile group participates in:

  • Hydrolysis: Conversion to carboxylic acids (COOH-\text{COOH}) under acidic or basic conditions.

  • Reduction: Formation of primary amines (CH2NH2-\text{CH}_2\text{NH}_2) using LiAlH4_4.

Bicyclic Ether Reactivity

The oxygen atom in the bicyclic framework can act as a weak Lewis base, facilitating coordination with metal catalysts or participation in ring-opening reactions with electrophiles .

Applications and Industrial Relevance

Medicinal Chemistry

The compound’s rigid bicyclic structure makes it a valuable scaffold for designing enzyme inhibitors or receptor ligands. For instance, similar oxabicyclo derivatives have shown activity against viral proteases.

Agrochemical Development

Nitrile-containing bicyclic compounds are explored as precursors for herbicides and pesticides due to their ability to disrupt metabolic pathways in pests .

Comparative Analysis with Related Compounds

7-Oxabicyclo[2.2.1]heptane-2-carbonitrile

This analog lacks the ethyl group, resulting in a lower molecular weight (123.15 g/mol) and reduced steric hindrance, which enhances its reactivity in nucleophilic substitutions .

Table 3: Comparison of Key Parameters

Parameter2-Ethyl DerivativeNon-Ethyl Analog
Molecular Weight151.21 g/mol123.15 g/mol
Boiling PointNot reported210–215°C (est.)
Solubility in WaterLowModerate

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